molecular formula C13H17N5S B253280 3-(1-Adamantyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamine

3-(1-Adamantyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamine

Cat. No. B253280
M. Wt: 275.38 g/mol
InChI Key: TZBIONWLJVVQRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Adamantyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamine is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a heterocyclic compound that contains both triazole and thiadiazole rings, making it an interesting molecule for further study. In

Mechanism of Action

The mechanism of action of 3-(1-Adamantyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamine is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting various enzymes and receptors in the body. For example, it has been shown to inhibit acetylcholinesterase, an enzyme that plays a key role in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.
Biochemical and Physiological Effects:
Studies have shown that 3-(1-Adamantyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamine exhibits a range of biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and apoptosis in various cell types. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(1-Adamantyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamine in lab experiments is its ability to selectively inhibit specific enzymes and receptors. This makes it a valuable tool for studying the physiological and biochemical pathways involved in various diseases. However, one of the limitations of using this compound is its potential toxicity and side effects, which can vary depending on the dose and duration of exposure.

Future Directions

There are several potential future directions for the study of 3-(1-Adamantyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamine. One area of interest is the development of new therapeutics for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, there is a need for the development of new synthesis methods that are more efficient and environmentally friendly.

Synthesis Methods

The synthesis of 3-(1-Adamantyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamine is a complex process that involves several steps. The most common method of synthesis involves the reaction of 1-adamantylamine with 2-mercapto-1,3,4-thiadiazole-5-carboxylic acid, followed by the reaction with sodium azide and copper(II) sulfate pentahydrate. The final product is obtained by the reaction of the intermediate compound with hydrazine hydrate.

Scientific Research Applications

3-(1-Adamantyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamine has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit antimicrobial, antifungal, and antitumor activities. Additionally, it has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

3-(1-Adamantyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamine

Molecular Formula

C13H17N5S

Molecular Weight

275.38 g/mol

IUPAC Name

3-(1-adamantyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine

InChI

InChI=1S/C13H17N5S/c14-11-17-18-10(15-16-12(18)19-11)13-4-7-1-8(5-13)3-9(2-7)6-13/h7-9H,1-6H2,(H2,14,17)

InChI Key

TZBIONWLJVVQRW-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)C4=NN=C5N4N=C(S5)N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NN=C5N4N=C(S5)N

Origin of Product

United States

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